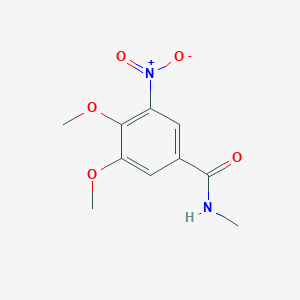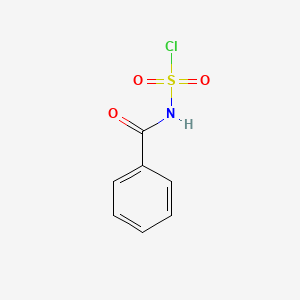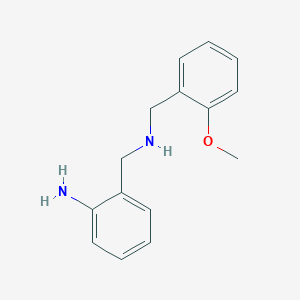
1-(3-methoxypropyl)-3,3,6-trimethylindol-2-one
Overview
Description
1-(3-methoxypropyl)-3,3,6-trimethylindol-2-one is an organic compound with a unique structure that includes an indole core substituted with a methoxypropyl group and three methyl groups
Preparation Methods
The synthesis of 1-(3-methoxypropyl)-3,3,6-trimethylindol-2-one typically involves several steps. One common method starts with the preparation of the indole core, followed by the introduction of the methoxypropyl group and the methyl groups. The reaction conditions often involve the use of strong bases and organic solvents to facilitate the substitution reactions. Industrial production methods may involve optimizing these steps to increase yield and purity while minimizing costs and environmental impact .
Chemical Reactions Analysis
1-(3-methoxypropyl)-3,3,6-trimethylindol-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced derivatives.
Substitution: The methoxypropyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Scientific Research Applications
1-(3-methoxypropyl)-3,3,6-trimethylindol-2-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings .
Mechanism of Action
The mechanism by which 1-(3-methoxypropyl)-3,3,6-trimethylindol-2-one exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved can include signal transduction cascades and metabolic processes .
Comparison with Similar Compounds
1-(3-methoxypropyl)-3,3,6-trimethylindol-2-one can be compared with other indole derivatives, such as:
1-(3-Methoxypropyl)-4-piperidinamine: Known for its use in medicinal chemistry.
1-(3-Methoxypropyl)pyridinium chloride: Studied for its unique chemical properties.
1-alkyl-8-substituted-3-(3-methoxypropyl)xanthines: Investigated for their potential as receptor antagonists. The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and physical properties .
This comprehensive overview highlights the significance of this compound in various scientific and industrial contexts
Properties
Molecular Formula |
C15H21NO2 |
|---|---|
Molecular Weight |
247.33 g/mol |
IUPAC Name |
1-(3-methoxypropyl)-3,3,6-trimethylindol-2-one |
InChI |
InChI=1S/C15H21NO2/c1-11-6-7-12-13(10-11)16(8-5-9-18-4)14(17)15(12,2)3/h6-7,10H,5,8-9H2,1-4H3 |
InChI Key |
XUQNIMDTSPVNKK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)C(C(=O)N2CCCOC)(C)C |
Origin of Product |
United States |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details








Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-[(But-2-en-1-yl)sulfanyl]-2-methylfuran](/img/structure/B8635238.png)


![3-Methyl-2-[4-(trifluoromethyl)anilino]butanenitrile](/img/structure/B8635266.png)


![6-Bromo-1-methylpyrrolo[1,2-a]pyrazine](/img/structure/B8635297.png)

![N-[methyl(oxo)phenyl-lambda6-sulfanylidene]-5-(phenylethynyl)nicotinamide](/img/structure/B8635300.png)


